Selective KCNQ2 Potassium Channel Antagonism: Quantified Potency and Cross-Study Comparison Versus 6-Substituted EGFR/HER2 Inhibitors
1-(Quinazolin-6-yl)ethanone demonstrates a specific, moderate-potency antagonism of the KCNQ2 potassium channel, with a measured IC50 of 70 nM in an automated patch clamp assay using CHO cells expressing the human channel [1]. This contrasts sharply with the activity profile of 6-substituted quinazoline derivatives optimized for kinase inhibition, such as Compound 5c, which exhibits potent dual EGFR (IC50 = 2.6 nM) and HER2 (IC50 = 4.3 nM) inhibition but no reported KCNQ2 activity [2]. While the KCNQ2 potency of 1-(Quinazolin-6-yl)ethanone is less than that of the highly optimized EGFR inhibitor PD 174265 (IC50 = 0.45 nM) , it is the selective, albeit moderate, engagement of an ion channel target rather than a kinase domain that defines its differentiated utility [3].
| Evidence Dimension | In vitro target potency (KCNQ2 antagonism vs. EGFR inhibition) |
|---|---|
| Target Compound Data | KCNQ2 IC50 = 70 nM |
| Comparator Or Baseline | Compound 5c: EGFR IC50 = 2.6 nM, HER2 IC50 = 4.3 nM; PD 174265: EGFR IC50 = 0.45 nM |
| Quantified Difference | Target compound is a KCNQ2 antagonist (70 nM); comparators are potent EGFR inhibitors (2.6 nM and 0.45 nM) with no reported KCNQ2 activity. |
| Conditions | KCNQ2 assay: CHO cells, automated patch clamp, 3 min incubation. EGFR assays: various kinase inhibition assays. |
Why This Matters
This differentiation is critical for research programs focused on neuronal excitability or KCNQ channelopathies, where an EGFR inhibitor would be an unsuitable and misleading substitute.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048). IC50: 70 nM. Antagonist activity at KCNQ2 expressed in CHO cells. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395464 View Source
- [2] INIS Repository. Synthesis and evaluation of some novel 6-substituted quinazoline derivatives as antitumor agents. Compound 5c IC50: 2.6 nM (EGFR) and 4.3 nM (HER2). Available at: https://inis.iaea.org/search/searchsinglerecord.aspx?recordsFor=SingleRecord&RN=50029312 View Source
- [3] Blom SM, Rottländer M, Jacobsen TA, et al. KCNQ2/3 openers show differential selectivity and site of action across multiple KCNQ channels. J Pharmacol Exp Ther. 2009;331(2):389-397. View Source
